molecular formula C5H8F2O2 B13836111 3,3-Difluoro-5-hydroxypentan-2-one

3,3-Difluoro-5-hydroxypentan-2-one

Cat. No.: B13836111
M. Wt: 138.11 g/mol
InChI Key: DIVQNSSAUWEZRA-UHFFFAOYSA-N
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Description

3,3-Difluoro-5-hydroxypentan-2-one is an organic compound with the molecular formula C5H8F2O2 It is a derivative of pentanone, characterized by the presence of two fluorine atoms at the third carbon and a hydroxyl group at the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-5-hydroxypentan-2-one typically involves the fluorination of a suitable precursor One common method is the reaction of 3,3-difluoropentane-2,4-dione with a hydroxylating agent under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-5-hydroxypentan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.

Major Products Formed

    Oxidation: Formation of 3,3-difluoro-5-oxopentan-2-one or 3,3-difluoropentanoic acid.

    Reduction: Formation of 3,3-difluoro-5-hydroxypentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Difluoro-5-hydroxypentan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of fluorine atoms.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3,3-Difluoro-5-hydroxypentan-2-one exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoropentan-2-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    5-Hydroxypentan-2-one: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    3,3-Difluoro-4-hydroxypentan-2-one: Similar structure but with the hydroxyl group at a different position, leading to different reactivity and applications.

Uniqueness

3,3-Difluoro-5-hydroxypentan-2-one is unique due to the combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, while the hydroxyl group provides additional functionalization options. This combination makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C5H8F2O2

Molecular Weight

138.11 g/mol

IUPAC Name

3,3-difluoro-5-hydroxypentan-2-one

InChI

InChI=1S/C5H8F2O2/c1-4(9)5(6,7)2-3-8/h8H,2-3H2,1H3

InChI Key

DIVQNSSAUWEZRA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CCO)(F)F

Origin of Product

United States

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